molecular formula C23H24N4O3 B3018403 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1239459-23-4

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3018403
CAS No.: 1239459-23-4
M. Wt: 404.47
InChI Key: FZZIPCQAOHVFJW-UHFFFAOYSA-N
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Description

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Tautomerism

Compounds with structural similarities to the specified chemical demonstrate intriguing tautomerism and crystal structure characteristics. The annular tautomerism of certain NH-pyrazoles has been observed, showcasing complex patterns of hydrogen bonds in their crystalline forms. These tautomeric behaviors are essential for understanding the compound's physical and chemical properties in both the solid state and solution (Cornago et al., 2009).

Synthesis and Chemical Reactions

Research on the synthesis of steroidal pyrazoline and 1′,3′,4′-oxadiazole derivatives highlights methods to create compounds with potential biological activities. These methods involve cyclization reactions and provide a pathway for producing novel derivatives with potential pharmaceutical applications (Shamsuzzaman et al., 2012).

Ligand Potential for Metal Ions

The synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been investigated. These studies suggest the potential of such compounds to act as ligands, forming complexes with significant structures and possibly catalytic or material properties (Budzisz et al., 2004).

Biological Activities

Various derivatives have been synthesized and evaluated for their pharmacological activities, including antimicrobial, antitubercular, anticancer, and hypoglycemic effects. This demonstrates the broad spectrum of potential biological applications for compounds within this chemical class. For instance, novel 5-(pyrazol-3-yl)thiadiazole and oxadiazole derivatives have shown potential as hypoglycemic agents (Hanna et al., 1995).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole, which is synthesized from 4-isopropoxy-3-methoxybenzaldehyde and hydrazine hydrate. The second intermediate is 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-bromo-1,2,4-oxadiazole, which is synthesized from 2,5-dimethylphenylhydrazine, 5-bromo-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole, and acetic acid. These two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-isopropoxy-3-methoxybenzaldehyde", "hydrazine hydrate", "2,5-dimethylphenylhydrazine", "5-bromo-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole", "acetic acid", "palladium catalyst" ], "Reaction": [ "Synthesis of 3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole:", "Step 1: React 4-isopropoxy-3-methoxybenzaldehyde with hydrazine hydrate in ethanol to form 4-isopropoxy-3-methoxyphenylhydrazine.", "Step 2: React 4-isopropoxy-3-methoxyphenylhydrazine with sodium nitrite and hydrochloric acid to form 3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole.", "Synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-bromo-1,2,4-oxadiazole:", "Step 1: React 2,5-dimethylphenylhydrazine with 5-bromo-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole and acetic acid to form 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-acetyl-1,2,4-oxadiazole.", "Step 2: React 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-acetyl-1,2,4-oxadiazole with bromine in acetic acid to form 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-bromo-1,2,4-oxadiazole.", "Coupling of intermediates to form final product:", "React 3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole with 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-bromo-1,2,4-oxadiazole in the presence of a palladium catalyst to form the final product, 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole." ] }

CAS No.

1239459-23-4

Molecular Formula

C23H24N4O3

Molecular Weight

404.47

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H24N4O3/c1-13(2)29-20-9-8-16(11-21(20)28-5)22-24-23(30-27-22)19-12-18(25-26-19)17-10-14(3)6-7-15(17)4/h6-13H,1-5H3,(H,25,26)

InChI Key

FZZIPCQAOHVFJW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC

solubility

not available

Origin of Product

United States

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